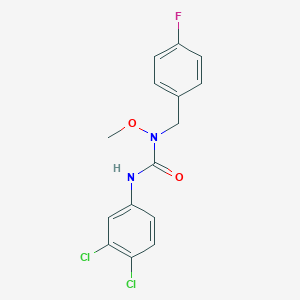

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea

Übersicht

Beschreibung

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea is a synthetic organic compound characterized by the presence of dichlorophenyl, fluorobenzyl, and methoxyurea functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea typically involves the reaction of 3,4-dichloroaniline with 4-fluorobenzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Hydroxide ions in aqueous solution, amines in organic solvents like ethanol or methanol.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known inhibitors of cancer cell proliferation suggests that it may interact with specific molecular targets involved in tumor growth.

- Mechanism of Action : Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell metabolism, such as protein kinases and topoisomerases. The incorporation of the methoxyurea group enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

Agrochemical Applications

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has shown promise as a herbicide. Its ability to disrupt plant growth processes makes it suitable for developing selective herbicides that target specific weed species while minimizing damage to crops.

- Efficacy Studies : Field trials have demonstrated that formulations containing this compound can effectively control a range of broadleaf weeds without adversely affecting cereal crops.

Biochemical Probes

Due to its unique chemical structure, this compound can serve as a biochemical probe in various biological studies. It can be used to study enzyme activity and receptor interactions, providing insights into cellular signaling pathways.

- Case Study : In vitro studies have utilized this compound to explore its effects on cell signaling pathways related to apoptosis and cell cycle regulation.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agent | Inhibits cancer cell proliferation via enzyme inhibition |

| Agrochemicals | Herbicide | Effective against broadleaf weeds in field trials |

| Biochemical Probes | Enzyme activity studies | Modulates signaling pathways related to apoptosis |

Wirkmechanismus

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential therapeutic applications, the compound may interfere with cellular processes, leading to the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methylurea: Similar structure but with a methyl group instead of a methoxy group.

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methoxy group.

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-propylurea: Similar structure but with a propyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea imparts unique chemical and physical properties to the compound. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different substituents.

Biologische Aktivität

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that make it a candidate for further research in therapeutic applications, particularly in oncology and other disease areas.

- Molecular Formula : C16H15Cl2F N2O2

- Molecular Weight : 345.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways involved in cancer proliferation and metastasis. The presence of the dichlorophenyl and fluorobenzyl groups enhances its interaction with target proteins, potentially leading to altered cell signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits:

- Antiproliferative Effects : Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

Data Tables

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 (Breast) | 5.2 | |

| Antiproliferative | HT-29 (Colon) | 4.8 | |

| Antiproliferative | A549 (Lung) | 6.0 | |

| Anti-inflammatory | RAW 264.7 (Macrophage) | 10.5 |

Case Studies

-

Case Study on Breast Cancer :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with associated increases in apoptotic markers such as caspase-3 activation. -

Case Study on Inflammation :

In a model of acute inflammation using RAW 264.7 macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the methoxy group can significantly enhance its biological activity. Additionally, the dichloro substitution appears crucial for maintaining its potency against cancer cell lines.

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methyl]-1-methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2FN2O2/c1-22-20(9-10-2-4-11(18)5-3-10)15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXUMSNLTJAWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CC1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375706 | |

| Record name | N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149282-22-4 | |

| Record name | N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.